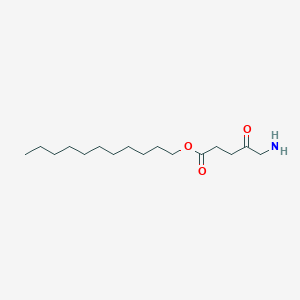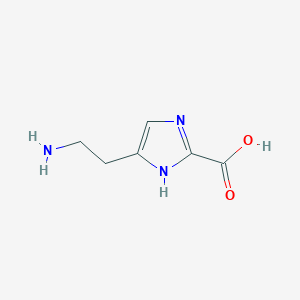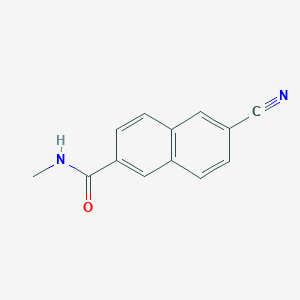![molecular formula C19H18 B12537815 2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene CAS No. 819871-81-3](/img/structure/B12537815.png)
2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene is an organic compound that features a cyclohexene ring fused to a cyclopenta[a]naphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between cyclohexadiene and a suitable dienophile, followed by subsequent cyclization and aromatization steps. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient heat transfer and reaction control. The use of high-pressure reactors can also enhance the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce substituents onto the naphthalene ring using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the fully saturated cyclohexane derivative.
Substitution: Formation of brominated or nitrated derivatives of the naphthalene ring.
Aplicaciones Científicas De Investigación
2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)naphthalene
- 1-(1-Cyclohexen-1-yl)naphthalene
- 2-(Cyclohex-2-en-1-yl)aniline
Uniqueness
2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing novel materials with specific properties.
Propiedades
Número CAS |
819871-81-3 |
|---|---|
Fórmula molecular |
C19H18 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
2-(cyclohexen-1-yl)-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C19H18/c1-2-6-14(7-3-1)17-12-16-11-10-15-8-4-5-9-18(15)19(16)13-17/h4-6,8-12H,1-3,7,13H2 |
Clave InChI |
RCDUASSYWZJIQM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)C2=CC3=C(C2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)

![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)

![5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene](/img/structure/B12537784.png)



![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)


